benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[4-methyl-1-(methylamino)-1-oxopentan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)9-13(14(18)16-3)17-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOBCOWPMCMJUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine . The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction can be represented as follows:
Benzyl chloroformate+Amine→Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate+HCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate has a wide range of scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug intermediate.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form stable complexes with enzymes, inhibiting their activity. This interaction is crucial in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Comparisons :
The methylcarbamoyl group introduces a secondary amide linkage, which may influence hydrogen-bonding capacity and metabolic stability relative to benzoxazolyl or hydroxyphenyl substituents .
Synthetic Utility :
- Unlike N,O-bidentate directing groups in benzamide derivatives (e.g., ), the target compound’s carbamate group is more resistant to hydrolysis under basic conditions, making it suitable for stepwise peptide coupling .
Biological Relevance :
- The branched alkyl chain in the target compound resembles structural motifs in carfilzomib, a proteasome inhibitor containing methyloxirane and carbamate groups . However, the absence of a morpholinylacetyl group in the target compound likely reduces its enzymatic targeting specificity.
Reactivity and Stability
- Thermal Stability : Methylcarbamoyl groups generally exhibit higher thermal stability than primary amides due to reduced hydrogen-bonding networks, as inferred from benzamide derivative studies .
Biological Activity
Benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula: C18H20N2O3
- Molecular Weight: 312.4 g/mol
- CAS Number: 15368-72-6
The compound features a benzyl group linked to a carbamate moiety, which is known for its diverse biological activities, including enzyme inhibition and receptor modulation.
This compound is believed to interact with specific enzymes and receptors, influencing various biochemical pathways. The primary mechanism involves:
- Enzyme Inhibition: The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation.
- Receptor Modulation: It can bind to specific receptors, altering their activity and leading to downstream biological effects.
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibition of cholinesterases. A comparative analysis of its inhibitory effects on AChE and BChE is presented in the table below:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| This compound | AChE | 38.98 |
| This compound | BChE | 1.60 |
| Rivastigmine | AChE | 5.00 |
| Galantamine | BChE | 2.50 |
The data indicates that this compound possesses stronger inhibitory effects on BChE compared to AChE, suggesting potential therapeutic applications in conditions where cholinergic signaling is disrupted.
Case Studies
-
Neuroprotective Effects:
A study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings demonstrated that the compound could significantly reduce neuronal apoptosis induced by oxidative stress, indicating its potential for treating neurodegenerative diseases. -
Anticancer Activity:
Another investigation assessed the anticancer properties of this compound against various cancer cell lines. Results revealed that it inhibited cell proliferation in a dose-dependent manner, particularly in glioblastoma cells, suggesting a mechanism involving apoptosis and cell cycle arrest.
Research Findings
Recent studies have focused on the pharmacokinetics and bioavailability of this compound. Key findings include:
- Absorption: The compound shows good absorption characteristics when administered orally.
- Distribution: It has a favorable volume of distribution, indicating effective tissue penetration.
- Metabolism: The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion: Renal excretion is the primary route for elimination, with metabolites detected in urine.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl N-[3-methyl-1-(methylcarbamoyl)butyl]carbamate?
- Methodology : Utilize ruthenium tetraoxide-mediated oxidation of precursor compounds (e.g., benzyl N-[(2R)-pent-4-en-2-yl]carbamate) under controlled conditions (RuCl₃/NaIO₄/CeCl₃·7H₂O in aqueous acetone at 0°C). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high yields .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via NMR to confirm regioselectivity.
Q. How is structural elucidation performed for this compound?
- Techniques :
- X-ray crystallography (SHELXL software for refinement) to resolve stereochemistry and confirm bond lengths/angles .
- HRMS and NMR for verifying carbamate linkage (e.g., δC 153.5 ppm for carbonyl carbons) .
- Validation : Cross-reference experimental - HMBC correlations with DFT-calculated spectra to resolve ambiguities .
Q. What are the solubility and stability profiles under experimental conditions?
- Data : Limited solubility in aqueous buffers (use DMSO or ethanol as co-solvents). Stability studies (pH 7.4, 37°C) show <5% degradation over 24 hours via HPLC analysis .
- Handling : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carbamate group .
Advanced Research Questions
Q. How can contradictory bioactivity data between similar carbamates be resolved?
- Case Study : Benzyl vs. phenyl carbamate derivatives show divergent HIF-1 inhibition in PC-3M-CT+ prostate cancer cells (IC₅₀: 2.1 μM vs. >10 μM). Perform molecular dynamics simulations to assess steric effects of the benzyl group on target binding .
- Experimental Design : Use SAR studies with systematic substitutions (e.g., halogenation, alkylation) to isolate pharmacophores .
Q. What strategies optimize in vitro potency while minimizing off-target effects?
- Approach :
- Proteomics profiling (e.g., affinity pulldown + LC-MS/MS) to identify unintended kinase interactions .
- Metabolic stability assays (human liver microsomes) to prioritize analogs with longer half-lives .
- Data Interpretation : Cross-validate results using orthogonal assays (e.g., SPR for binding kinetics) to rule out assay-specific artifacts .
Q. How are stereochemical impurities addressed during scale-up synthesis?
- Resolution Methods :
- Chiral HPLC (Chiralpak IA column, hexane/iPrOH) to separate enantiomers.
- Asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantiomeric excess (>98%) .
Q. What computational tools predict electronic properties relevant to bioactivity?
- Models :
- DFT calculations (B3LYP/6-31G**) to map HOMO-LUMO gaps and electrostatic potential surfaces .
- Molecular docking (AutoDock Vina) to simulate binding to HIF-1α PAS-B domains .
- Validation : Compare predicted vs. experimental IC₅₀ values to refine force field parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
